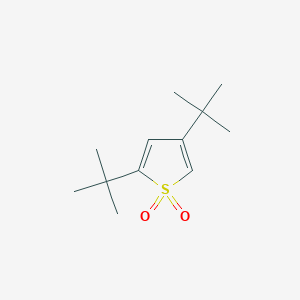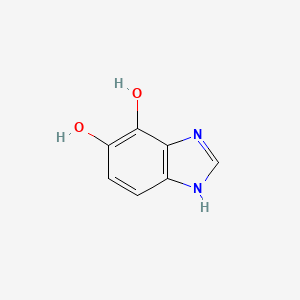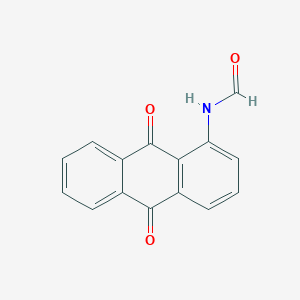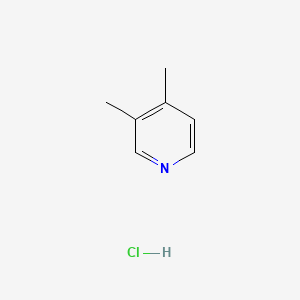
Pyridine, 3,4-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3,4-dimethyl-, hydrochloride: is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia, followed by oxidation to form the pyridine ring.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyridine, 3,4-dimethyl-, hydrochloride can undergo oxidation reactions to form pyridine N-oxides.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pyridine, 3,4-dimethyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to metal ions and forming coordination complexes . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic organic compound with the chemical formula C5H5N.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Uniqueness
Propiedades
Número CAS |
36316-69-5 |
|---|---|
Fórmula molecular |
C7H10ClN |
Peso molecular |
143.61 g/mol |
Nombre IUPAC |
3,4-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-4-8-5-7(6)2;/h3-5H,1-2H3;1H |
Clave InChI |
AMTHDYLSECUIBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
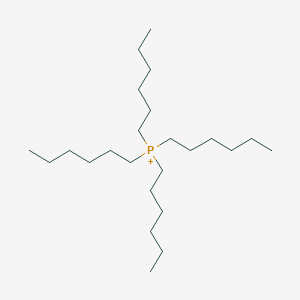

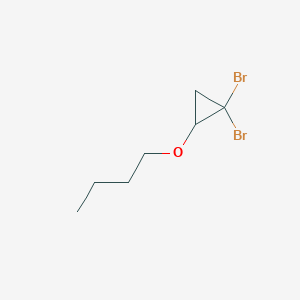
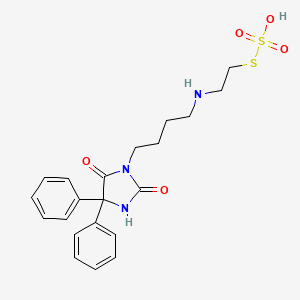
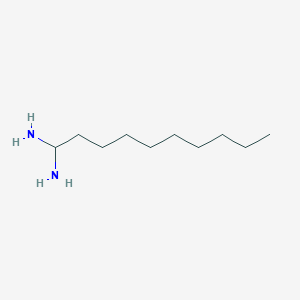
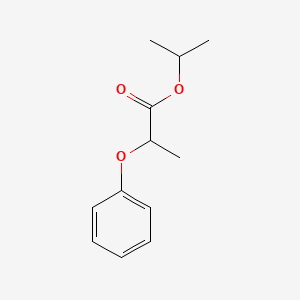
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
